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molecular formula C8H14O2 B081458 4,4,6-Trimethyloxan-2-one CAS No. 10603-06-2

4,4,6-Trimethyloxan-2-one

Cat. No. B081458
M. Wt: 142.2 g/mol
InChI Key: ANAWSOIMWQHBPG-UHFFFAOYSA-N
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Patent
US04212773

Procedure details

3.84 gm of 2,2,4-trimethyl-cyclopentanone were dissolved in 50 ml of chloroform and cooled in the ice bath. At 0° C., a solution of 0.2 gm of sodium acetate in 11.4 gm of a 40% aqueous peracetic acid was added. The reaction mixture was stirred for 18 hours at room temperature, then neutralized with a sodium hydrogen carbonate solution. The organic phase was separated, dried and concentrated. By distillation, 3.4 gm of 4,6,6-trimethyl-tetrahydropyran-2 -one (I) were recovered with the following characteristics:
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C)[CH2:6][CH:5](C)[CH2:4][C:3]1=O.[C:10]([O-:13])(=[O:12])[CH3:11].[Na+].C(OO)(=O)C.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:6])[CH2:3][CH:4]([CH3:5])[O:12][C:10](=[O:13])[CH2:11]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
CC1(C(CC(C1)C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
By distillation, 3.4 gm of 4,6,6-trimethyl-tetrahydropyran-2 -one (I)
CUSTOM
Type
CUSTOM
Details
were recovered with the following characteristics

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1(CC(OC(C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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